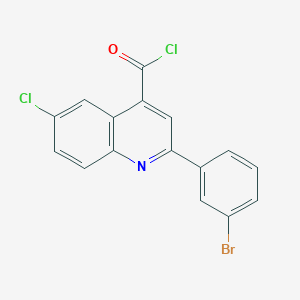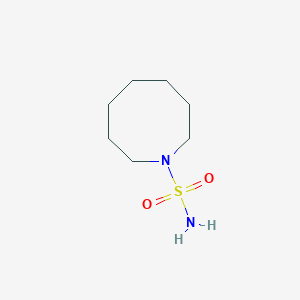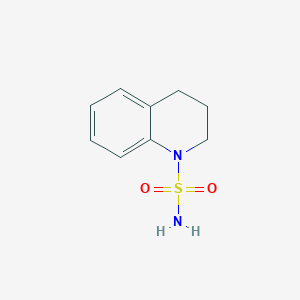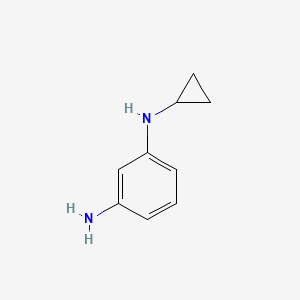
2-(3-Bromophenyl)-6-chloroquinoline-4-carbonyl chloride
Übersicht
Beschreibung
2-(3-Bromophenyl)-6-chloroquinoline-4-carbonyl chloride is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core substituted with a bromophenyl group at the 2-position, a chlorine atom at the 6-position, and a carbonyl chloride group at the 4-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-6-chloroquinoline-4-carbonyl chloride typically involves the following steps:
-
Formation of the Quinoline Core: : The quinoline core can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.
-
Introduction of Substituents: : The bromophenyl group can be introduced through a Suzuki-Miyaura coupling reaction, where a bromophenylboronic acid reacts with a halogenated quinoline derivative in the presence of a palladium catalyst . The chlorine atom can be introduced through electrophilic aromatic substitution using chlorine gas or a chlorinating agent like sulfuryl chloride .
-
Formation of the Carbonyl Chloride Group: : The carbonyl chloride group can be introduced by reacting the corresponding carboxylic acid derivative with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the carbonyl chloride group, forming various amides, esters, and other derivatives.
Electrophilic Aromatic Substitution: The bromophenyl and chloroquinoline moieties can participate in further electrophilic aromatic substitution reactions, introducing additional substituents onto the aromatic rings.
Reduction and Oxidation: The compound can undergo reduction reactions to form the corresponding alcohols or amines, and oxidation reactions to form quinoline N-oxides or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Electrophilic Aromatic Substitution: Reagents like halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Major Products Formed
Amides and Esters: Formed from nucleophilic substitution at the carbonyl chloride group.
Halogenated Derivatives: Formed from electrophilic aromatic substitution.
Alcohols and Amines: Formed from reduction reactions.
N-Oxides: Formed from oxidation reactions.
Wissenschaftliche Forschungsanwendungen
2-(3-Bromophenyl)-6-chloroquinoline-4-carbonyl chloride has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory compounds.
Biological Studies: Employed in the study of enzyme inhibitors and receptor antagonists due to its ability to interact with various biological targets.
Material Science: Utilized in the development of organic semiconductors and light-emitting materials for electronic devices.
Chemical Biology: Used as a probe to study cellular processes and molecular interactions.
Wirkmechanismus
The mechanism of action of 2-(3-Bromophenyl)-6-chloroquinoline-4-carbonyl chloride depends on its specific application:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and catalysis.
Receptor Antagonism: It can act as an antagonist by binding to receptors and blocking the binding of endogenous ligands, thereby modulating cellular signaling pathways.
Molecular Interactions: The compound can interact with nucleic acids, proteins, and other biomolecules, affecting their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylquinoline-4-carbonyl chloride: Lacks the bromine and chlorine substituents, resulting in different chemical reactivity and biological activity.
2-(3-Bromophenyl)-quinoline-4-carbonyl chloride: Lacks the chlorine substituent at the 6-position, affecting its electronic properties and reactivity.
6-Chloroquinoline-4-carbonyl chloride: Lacks the bromophenyl group, resulting in different steric and electronic effects.
Uniqueness
2-(3-Bromophenyl)-6-chloroquinoline-4-carbonyl chloride is unique due to the presence of both bromophenyl and chlorine substituents, which confer distinct electronic and steric properties
Eigenschaften
IUPAC Name |
2-(3-bromophenyl)-6-chloroquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8BrCl2NO/c17-10-3-1-2-9(6-10)15-8-13(16(19)21)12-7-11(18)4-5-14(12)20-15/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNEQKEQZIFMUAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8BrCl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![[1-(2-Amino-4-chlorophenyl)piperidin-4-yl]methanol](/img/structure/B1372789.png)
![2-[(3-Bromopropoxy)methyl]oxolane](/img/structure/B1372790.png)

